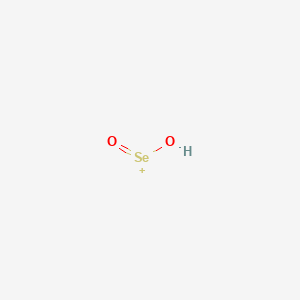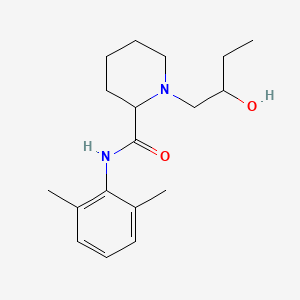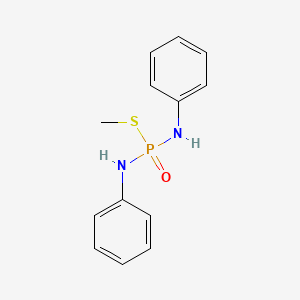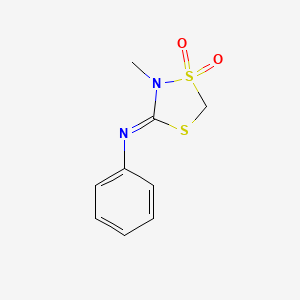
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is a heterocyclic compound that features both a purine and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine typically involves the following steps:
Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing precursors.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and a haloketone.
Nitrosation: The final step involves the nitrosation of the purine ring, which can be achieved using nitrous acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.
Reduction: The nitroso group can be reduced to an amino group using reducing agents like sodium borohydride.
Substitution: The thiazole ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-Nitro-8-(1,3-thiazol-4-yl)-7H-purine.
Reduction: 6-Amino-8-(1,3-thiazol-4-yl)-7H-purine.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The thiazole ring can also participate in π-π stacking interactions, further influencing the compound’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Nitroso-7H-purine: Lacks the thiazole ring, making it less versatile in terms of chemical reactivity.
8-(1,3-Thiazol-4-yl)-7H-purine: Lacks the nitroso group, reducing its potential for covalent interactions with biological targets.
Uniqueness
6-Nitroso-8-(1,3-thiazol-4-yl)-7H-purine is unique due to the presence of both the nitroso and thiazole groups, which confer a combination of reactivity and biological activity not found in similar compounds.
Eigenschaften
CAS-Nummer |
65911-29-7 |
|---|---|
Molekularformel |
C8H4N6OS |
Molekulargewicht |
232.22 g/mol |
IUPAC-Name |
4-(6-nitroso-7H-purin-8-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H4N6OS/c15-14-8-5-7(9-2-10-8)13-6(12-5)4-1-16-3-11-4/h1-3H,(H,9,10,12,13) |
InChI-Schlüssel |
SDQSEOMTKOPFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=CS1)C2=NC3=C(N2)C(=NC=N3)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
methyl}thymidine](/img/structure/B14489555.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)



![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)
